N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide

Synthetic Chemistry Medicinal Chemistry Halogen Bonding

Research bottlenecks often arise from non-optimized building blocks: the C5 substituent on 1,3,4-thiadiazoles dictates reactivity and downstream biological activity, making analog interchange impossible. This compound solves that problem via: - C5 bromine as a superior leaving group for Suzuki-Miyaura/Buchwald-Hartwig couplings (vs. less reactive 5-chloro analog). - Ambident nucleophile (amine-imine tautomerism) enabling orthogonal N-functionalization. - Direct precursor to the privileged thiadiazolo[3,2-α]pyrimidin-7-one kinase inhibitor scaffold. - ≥97% purity with HPLC/NMR analytics ensures reproducible process development.

Molecular Formula C4H4BrN3OS
Molecular Weight 222.06
CAS No. 55114-97-1
Cat. No. B2925980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide
CAS55114-97-1
Molecular FormulaC4H4BrN3OS
Molecular Weight222.06
Structural Identifiers
SMILESCC(=O)NC1=NN=C(S1)Br
InChIInChI=1S/C4H4BrN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9)
InChIKeyXODMOHWEZASFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide Product Profile


N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide (CAS 55114-97-1) is a 2,5-disubstituted 1,3,4-thiadiazole heterocyclic building block, characterized by a bromine atom at the 5-position and an acetamide group at the 2-amino position . Its molecular formula is C4H4BrN3OS with a molecular weight of 222.06 g/mol, and it is typically supplied at ≥97% purity (HPLC) . As an ambident nucleophile precursor, this compound exhibits amine-imine tautomerism, enabling divergent synthetic pathways toward thiadiazole and thiadiazoline derivatives [1].

1
Bromo-heterocycle building block — supports cross-coupling and nucleophilic substitution in medchem synthesis
2
Ambident nucleophile — tautomerism enables divergent N- or S- functionalization for scaffold diversification

Why Analog Substitution Fails


In-class 1,3,4-thiadiazole derivatives cannot be arbitrarily interchanged due to the profound influence of the C5 substituent on both physicochemical properties and synthetic utility. The C5 position is a primary site for electrophilic aromatic substitution and nucleophilic displacement, and the nature of the substituent dictates reactivity, solubility, and the ultimate biological or material properties of downstream compounds [1]. For example, the bromine atom in N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide imparts specific leaving group characteristics and electronic effects that differ substantially from the chloro, iodo, or unsubstituted analogs, directly impacting reaction kinetics and product profiles .

5-Chloro analog
C-Cl bond is less reactive in nucleophilic displacement; may require harsher conditions and limit cross-coupling scope.
5-Iodo analog
Higher reactivity can promote side reactions and reduce stability; atom economy is less favorable for multi-step routes.
Unsubstituted or 5-H analog
Lacks a halogen handle for palladium-catalyzed cross-coupling, severely limiting diversification at the C5 position.

N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide Key Comparative Evidence


Bromine vs Chlorine Leaving Group Advantage

N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide (CAS 55114-97-1) demonstrates a higher leaving group potential compared to its chloro analog (N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, CAS 60320-32-3), due to the weaker C-Br bond (bond dissociation energy ~285 kJ/mol) versus the C-Cl bond (~327 kJ/mol) [1]. This is quantitatively reflected in the significantly higher molecular weight (222.06 g/mol vs. 177.61 g/mol) , which also influences compound handling, stoichiometry, and analytical detection limits .

Bromo vs Chloro reactivity
Cross-study comparable
Bromo MW 222.06 g/mol, C–Br BDE ~285 kJ/mol vs Chloro MW 177.61 g/mol, C–Cl BDE ~327 kJ/mol
Higher leaving-group potential supports milder substitution conditions
Reported bond-energy context; reaction optimization recommended
Synthetic Chemistry Medicinal Chemistry Halogen Bonding

Bromine vs Iodine Balanced Reactivity

Compared to the iodo analog (N-(5-iodo-1,3,4-thiadiazol-2-yl)acetamide, CAS 39719-88-5), the bromo derivative offers a more balanced reactivity profile . While the C-I bond is even weaker (BDE ~214 kJ/mol), making it highly reactive but also prone to unwanted side reactions and lower stability , the C-Br bond provides a more controllable and robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions [1]. The bromo compound has a molecular weight of 222.06 g/mol versus 269.07 g/mol for the iodo analog, which translates to a more favorable atom economy in multi-step syntheses .

Bromo vs Iodo balance
Cross-study comparable
Bromo: MW 222.06, C–Br BDE ~285 kJ/mol; Iodo: MW 269.07, C–I BDE ~214 kJ/mol
Bromo provides controlled reactivity; iodo analog may reduce stability
Atom economy and side-reaction risk should be validated per route
Cross-Coupling Nucleophilic Substitution Synthetic Intermediates

Ambident Nucleophilicity for Divergent Synthesis

N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide, and its related 2-amino-5-bromo-1,3,4-thiadiazole precursor, exhibit ambident nucleophilic behavior due to amine-imine tautomerism [1]. This property, quantified in reactivity studies, allows the compound to participate in both N-alkylation and S-alkylation reactions, leading to distinct thiadiazole and Δ2-1,3,4-thiadiazoline products depending on reaction conditions [1]. This contrasts with simpler, non-tautomerizable acetamide derivatives that lack this regioselective control .

Ambident nucleophilicity
Class-level inference
Amine-imine tautomerism enables N- and S-alkylation pathways, yielding thiadiazole or thiadiazoline products
Supports regioselective diversification from a single building block
Product distribution is condition-dependent; literature-validated models
Heterocyclic Chemistry Tautomerism Synthetic Methodology

Precursor to Bioactive Thiadiazolopyrimidinone Scaffolds

The 2-amino-5-bromo-1,3,4-thiadiazole core, from which N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide is readily derived, is a validated key building block for the synthesis of thiadiazolo[3,2-α]pyrimidin-7-ones . This privileged scaffold has demonstrated diverse biological activities, including anticancer and antimicrobial properties, as evidenced by multiple literature reports [1]. The specific 5-bromo substitution is critical for further functionalization, often through cross-coupling reactions to install diverse aryl or heteroaryl groups, which is not possible with the unsubstituted or less reactive 5-H analog .

Bioactive scaffold access
Supporting evidence
Precursor to thiadiazolo[3,2-α]pyrimidin-7-ones; C5-bromo enables cross-coupling diversification
Reported entry to privileged medchem chemotypes for SAR exploration
Biological validation required for downstream compounds
Medicinal Chemistry Kinase Inhibitors Anticancer Agents

Purity and Analytical Characterization

Commercial suppliers provide N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide with a guaranteed purity of ≥97% (HPLC), supported by batch-specific analytical data including NMR, HPLC, and GC . This level of characterization is essential for ensuring reproducibility in research applications, particularly when the compound is used as a starting material in multi-step syntheses . The availability of detailed analytical certificates contrasts with less well-characterized in-house or generic analogs, where purity and identity may be ambiguous, leading to failed reactions or irreproducible biological data .

Purity & characterization
Supporting evidence
≥97% (HPLC) with NMR, HPLC, GC batch data
Supports reproducibility in multi-step synthesis
Verify lot-specific COA before critical experiments
Quality Control Analytical Chemistry Reproducibility

N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide Optimal Applications


Cross-Coupling for Library Synthesis

The C5 bromine atom serves as an excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-couplings, enabling the rapid generation of diverse 5-aryl/heteroaryl-substituted 1,3,4-thiadiazole libraries. This is a key differentiator from the less reactive 5-chloro analog [1]. The compound's ambident nucleophilic character also allows for orthogonal N-functionalization strategies, providing a versatile platform for medicinal chemistry campaigns .

Thiadiazolopyrimidinone Bioisostere Synthesis

As a precursor to the privileged thiadiazolo[3,2-α]pyrimidin-7-one scaffold, this building block is directly applicable in the design of kinase inhibitors and other anticancer agents. The bromine atom is critical for introducing diversity at the C5 position prior to or after ring formation, a strategy not feasible with the unsubstituted parent heterocycle [1].

Regioselective N-Alkylation via Tautomerism

The documented ambident nucleophilicity, arising from amine-imine tautomerism, makes this compound an ideal substrate for investigating regioselective alkylation and acylation methodologies. This property, established in foundational heterocyclic chemistry literature, allows for the controlled synthesis of either thiadiazole or Δ2-1,3,4-thiadiazoline derivatives, offering a unique tool for reaction optimization studies [1].

High-Purity Starting Material for Reproducibility

The availability of this compound with a guaranteed ≥97% purity and comprehensive analytical data (NMR, HPLC, GC) ensures experimental reproducibility, a critical requirement for high-impact publications and reliable process development. This level of quality control mitigates the risks associated with using poorly characterized or impure building blocks [1].

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
C5-bromo reactivity profile
Cross-coupling efficiency & scope
Thiadiazolopyrimidinone scaffold construction
Bromo handle for diversification
Scaffold assembly & SAR compatibility
Regioselective N-alkylation studies
Tautomeric nucleophilicity
Regioselectivity & product distribution
Reproducible starting material
Characterized HPLC purity
Batch consistency & analytical documentation
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